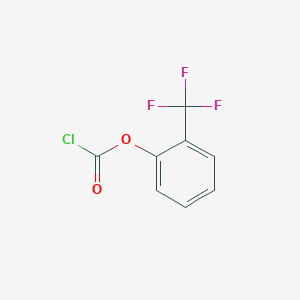

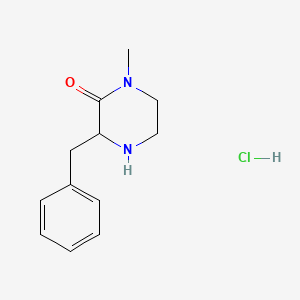

![molecular formula C18H22N6O2S B2663697 2-(2-(2-Amino-4-methylpyrimidin-5-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol CAS No. 1033739-92-2](/img/structure/B2663697.png)

2-(2-(2-Amino-4-methylpyrimidin-5-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

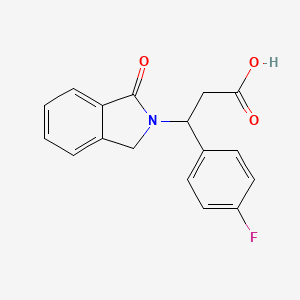

The compound “2-(2-(2-Amino-4-methylpyrimidin-5-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol” is a derivative of 2-aminopyrimidine . 2-Aminopyrimidine derivatives have been studied for their antitrypanosomal and antiplasmodial activities .

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a 2-aminopyrimidine core, a morpholino group, and a propan-2-ol group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include ring closure, aromatization, S-methylation, and oxidation . The oxidation to the methylsulfonyl group shifted the signal of the attached methyl group from 2.6 ppm to 3.4 ppm in 1H NMR spectra and from 13.8 ppm to 39 ppm in 13C spectra .Wissenschaftliche Forschungsanwendungen

Analgesic Activity

A study focused on synthesizing novel pyrimidine derivatives, including those related to 2-(2-(2-Amino-4-methylpyrimidin-5-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol, revealed significant analgesic activity in some compounds. These compounds were evaluated for their analgesic properties and found to be promising agents devoid of ulcerogenic effects, suggesting potential therapeutic applications in pain management (Chaudhary et al., 2012).

Anti-inflammatory and Antinociceptive Effects

Another study conducted structure-activity relationship (SAR) studies on a series of 2-aminopyrimidines, which are structurally related to the compound . The research led to the development of a compound with potent in vitro efficacy and activity as an anti-inflammatory agent in animal models. This compound also exhibited antinociceptive activity in pain models, supporting the potential of related compounds as H4R antagonists in pain management (Altenbach et al., 2008).

Inhibition of Tumor Necrosis Factor Alpha and Nitric Oxide

Research on 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are closely related to the specified compound, showed that these derivatives inhibited tumor necrosis factor alpha and nitric oxide. A rapid and green synthetic method for these compounds was established, highlighting their potential in therapeutic applications, particularly in inflammation and cancer research (Lei et al., 2017).

Biocorrosion Inhibition

A study exploring the biocidal and corrosion inhibitor activity of 2-aminopyrimidines, structurally similar to the compound in focus, found that these compounds reduced the growth of certain bacterial strains and significantly reduced biocorrosion of steel. This suggests potential applications in industrial settings for corrosion control (Onat et al., 2016).

Plant Growth Stimulation

A series of novel derivatives based on 2-amino-substituted 4-methylpyrimidin-4-ols, which are structurally related to the compound , were synthesized and shown to have a pronounced stimulating action on plant growth. These compounds' growth stimulant activities were comparable to heteroauxin, indicating their potential use in agricultural research and development (Yengoyan et al., 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-(2-amino-4-methylpyrimidin-5-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O2S/c1-10-11(9-20-17(19)21-10)15-22-12-8-13(18(2,3)25)27-14(12)16(23-15)24-4-6-26-7-5-24/h8-9,25H,4-7H2,1-3H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWTVVNNVHWDEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C2=NC3=C(C(=N2)N4CCOCC4)SC(=C3)C(C)(C)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

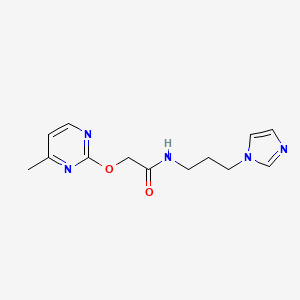

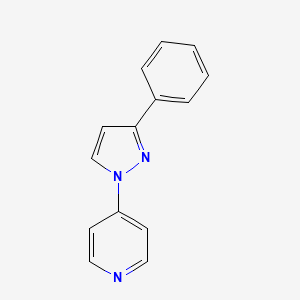

![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone](/img/structure/B2663620.png)

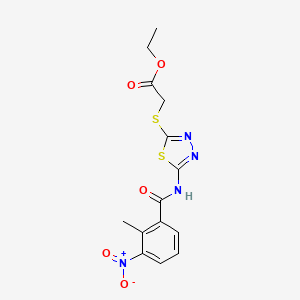

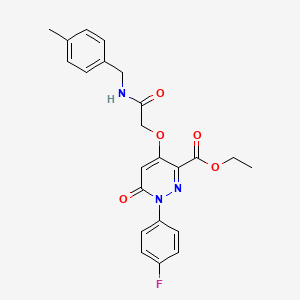

![2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2663622.png)

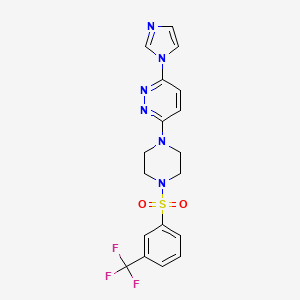

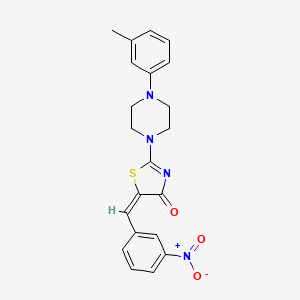

![N-(2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2663623.png)

![N-[4-(2,5-Dimethylpyrrol-1-yl)cyclohexyl]prop-2-enamide](/img/structure/B2663625.png)